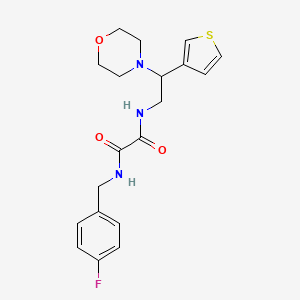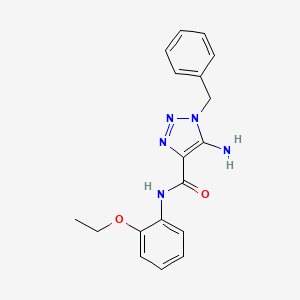
3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity in Cancer Research
Compounds structurally related to 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been explored for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a structural resemblance, exhibited potent cytotoxic properties in murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003). Similarly, novel quinazolinone derivatives with substituted quinoxalindione, which are structurally related, demonstrated significant cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Electron-Transport Materials in Organic Devices
Derivatives of dibenzothiophene and quinoxaline, related to the chemical structure , have been synthesized and identified as effective electron-transport materials for organic light-emitting devices. These compounds exhibit high electron mobilities and are useful in fabricating double-layer devices, demonstrating significant efficiency in organic electronics (Huang et al., 2006).
Antimicrobial and Antibacterial Properties
The antimicrobial activity of compounds structurally related to this compound has been extensively researched. For instance, new furothiazolo pyrimido quinazolinones, synthesized from visnagenone or khellinone, showed excellent growth inhibition of bacteria and fungi, highlighting their potential in antimicrobial applications (Abu‐Hashem, 2018).
Herbicide Development
The pyrazole-quinazoline-2,4-dione hybrids, structurally akin to the chemical , have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, an essential target in herbicide discovery. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their potential application in agriculture (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2,5-dimethylphenylamine", "2-chloroacetic acid", "thiophene-2-carboxylic acid", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "sodium carbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "2,4-dichloroquinazoline", "potassium tert-butoxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylphenylglycine by reacting 2,5-dimethylphenylamine with 2-chloroacetic acid in the presence of sodium hydroxide.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione by reacting 2,5-dimethylphenylglycine with 2,4-dichloroquinazoline in the presence of sodium carbonate.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole by reacting 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in the presence of hydrazine hydrate and phosphorus oxychloride.", "Step 4: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole with sodium azide in the presence of sulfuric acid, followed by reduction with sodium borohydride and methylation with methyl iodide in the presence of potassium tert-butoxide." ] } | |
CAS番号 |
1207047-70-8 |
分子式 |
C23H18N4O3S |
分子量 |
430.48 |
IUPAC名 |
3-(2,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-9-10-15(2)18(12-14)27-22(28)16-6-3-4-7-17(16)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3 |
InChIキー |
KUAQJUPBKAWPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




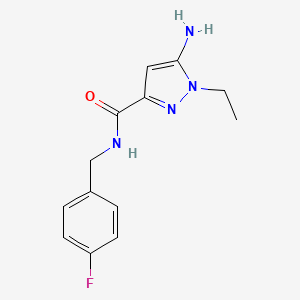
![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)
![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
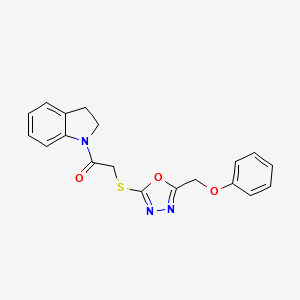
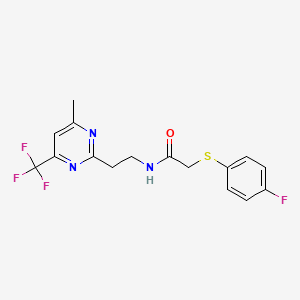
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)
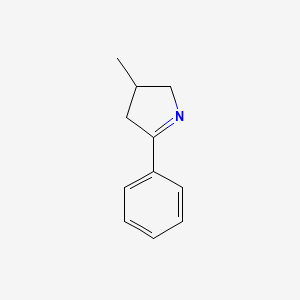
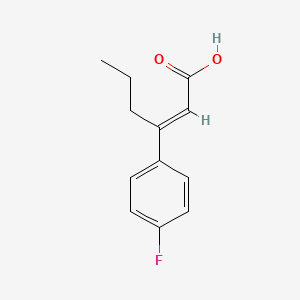
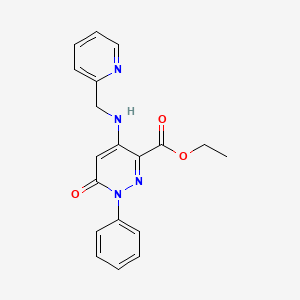
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
